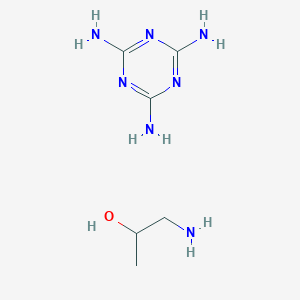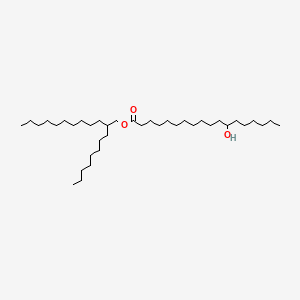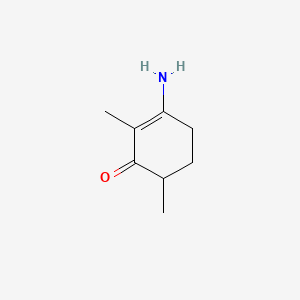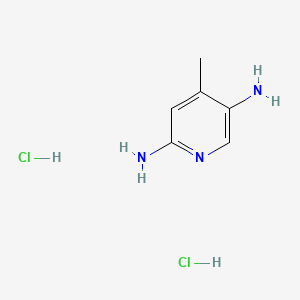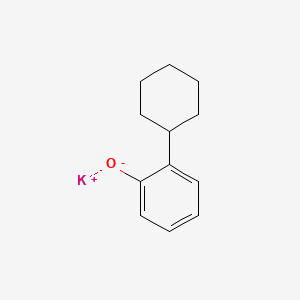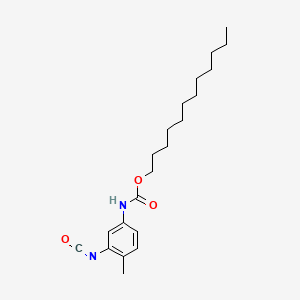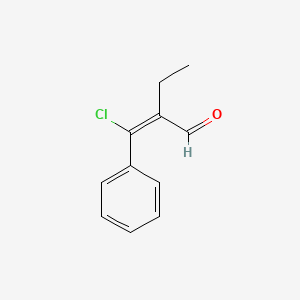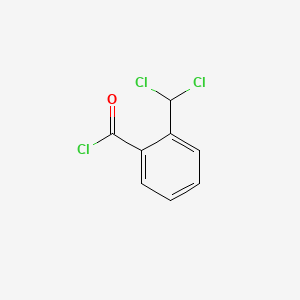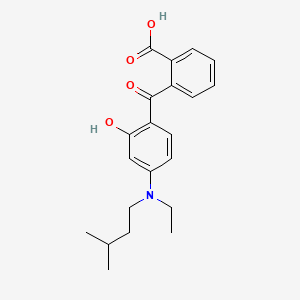
Thiourea, N-(3-bromo-2-pyridinyl)-N'-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(3-bromo-2-pyridinyl)-N’-(2-phenylethyl)- is a thiourea derivative that features a brominated pyridine ring and a phenylethyl group. Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route might involve:
Preparation of the isothiocyanate intermediate: This can be achieved by reacting 3-bromo-2-pyridine with thiophosgene.
Reaction with the amine: The isothiocyanate intermediate is then reacted with 2-phenylethylamine under controlled conditions to yield the desired thiourea derivative.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of catalysts, optimized temperatures, and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Halogenated thiourea derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Thiourea dioxide.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors.
Medicine: Investigated for their anticancer, antiviral, and antibacterial properties.
Industry: Used in the production of polymers, dyes, and agricultural chemicals.
Mécanisme D'action
The mechanism of action of thiourea derivatives often involves interaction with biological molecules such as enzymes or receptors. The brominated pyridine ring and phenylethyl group may enhance binding affinity and specificity to target molecules, leading to inhibition or modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiourea, N-(2-pyridinyl)-N’-(2-phenylethyl)-
- Thiourea, N-(3-chloro-2-pyridinyl)-N’-(2-phenylethyl)-
- Thiourea, N-(3-bromo-2-pyridinyl)-N’-(2-methylphenyl)-
Uniqueness
Thiourea, N-(3-bromo-2-pyridinyl)-N’-(2-phenylethyl)- is unique due to the presence of the bromine atom on the pyridine ring, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a bioactive compound compared to its non-brominated or differently substituted analogs.
Propriétés
Numéro CAS |
149487-05-8 |
|---|---|
Formule moléculaire |
C14H14BrN3S |
Poids moléculaire |
336.25 g/mol |
Nom IUPAC |
1-(3-bromopyridin-2-yl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C14H14BrN3S/c15-12-7-4-9-16-13(12)18-14(19)17-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H2,16,17,18,19) |
Clé InChI |
KBHZHOONHFJSKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=S)NC2=C(C=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


